(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide

Catalog No.
S539104
CAS No.
2040055-81-8
M.F
C22H31ClN2O3S
M. Wt
439.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4...

CAS Number

2040055-81-8

Product Name

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide

IUPAC Name

N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide

Molecular Formula

C22H31ClN2O3S

Molecular Weight

439.01

InChI

InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m1/s1

InChI Key

LDMGPGYFWNPBTL-VZYDHVRKSA-N

SMILES

CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C

Solubility

Soluble in DMSO

Synonyms

PF-04363467 hydrochloride; PF-04363467 HCl;

Description

The exact mass of the compound (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is 438.1744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is a complex organic compound characterized by a sulfonamide functional group, which is known for its diverse biological activities. This compound features a chiral center, indicated by the (S) configuration, and consists of multiple aromatic rings and an ethylmorpholine moiety. The presence of these structural elements suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

The chemical reactivity of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide can be analyzed through typical reactions involving sulfonamides. These may include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing modifications to the compound.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, influencing its solubility and reactivity in biological systems.
  • Formation of Sulfonamides: This compound can undergo reactions to form other sulfonamide derivatives, which may enhance or alter its biological activity.

  • Antimicrobial Properties: Many sulfonamides are known for their antibacterial effects.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Compounds with morpholine groups frequently interact with enzymes, potentially acting as inhibitors.

Predictive models, such as the PASS (Prediction of Activity Spectra for Substances), can provide insights into the expected biological activities based on structural characteristics .

The synthesis of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide typically involves several steps:

  • Formation of the Morpholine Ring: This can be achieved through the reaction of 2-methylphenol with an appropriate ethylamine precursor.
  • Sulfonation Reaction: The introduction of the sulfonamide group can be performed by reacting an amine with a sulfonyl chloride.
  • Chiral Resolution: If not synthesized directly as a chiral compound, resolution techniques such as chiral chromatography may be necessary to isolate the (S) enantiomer.

These methods highlight the importance of both synthetic organic chemistry and chiral resolution techniques in producing this compound.

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide may find applications in:

  • Pharmaceutical Development: As a potential drug candidate due to its structural features and predicted biological activities.
  • Chemical Probes: For studying biological pathways or enzyme functions in research settings.
  • Agricultural Chemicals: If antimicrobial properties are confirmed, it could serve as a pesticide or herbicide.

Interaction studies involving (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide could focus on:

  • Protein Binding Assays: To determine how well the compound interacts with various proteins, particularly enzymes involved in disease pathways.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Evaluating any adverse effects on non-target cells or organisms.

These studies are crucial for understanding both the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamide structureAntimicrobial
N-AcetylsulfamethoxazoleSulfonamide with acetyl groupAntibacterial
4-Amino-N-(2-methylphenyl)benzenesulfonamideSimilar aromatic structureAnticancer properties

Uniqueness

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is unique due to its specific combination of:

  • A morpholine ring that may enhance bioavailability and interaction with biological targets.
  • A chiral center that could influence its pharmacodynamics and pharmacokinetics compared to non-chiral counterparts.

This complexity suggests potential for novel therapeutic applications that warrant further investigation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

438.1744

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

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